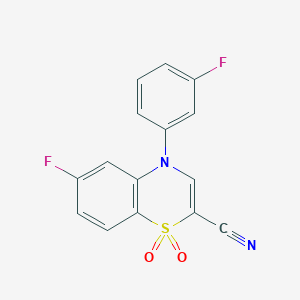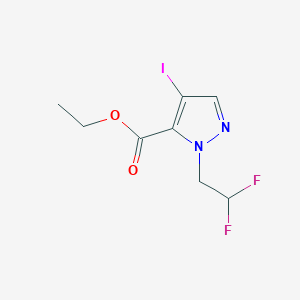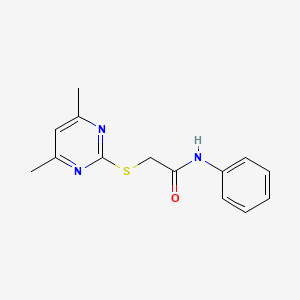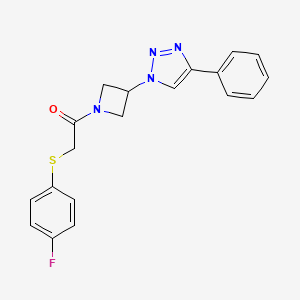
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several interesting substructures, including a pyrazole ring and a pyridazine ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridazine is a six-membered ring with two nitrogen atoms. Both of these structures are known to impart biological activity .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like NMR spectroscopy. For example, a related compound, L1, was analyzed using 1H-NMR and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite complex. For example, a new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the equilibrium constant for curium complex formation with a related compound was determined to be log K= 2.80 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimycobacterial Activity
The derivatives of pyridine 3-carboxillic acid, including compounds with the 3,5-dimethyl-1H-pyrazol moiety, have been synthesized and screened for antimycobacterial activity. These compounds have shown promise in combating mycobacterial infections (Sidhaye et al., 2011).
Chemical Synthesis and Molecular Structure
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone derivatives has been achieved, providing insights into complex chemical structures and potential applications in various fields of chemistry and material science (Saldías et al., 2020).
Antioxidant Evaluation
Compounds related to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant properties. Some of these compounds have exhibited promising activities, indicating their potential use in oxidative stress-related therapeutic applications (Gouda, 2012).
Aurora Kinase Inhibition and Cancer Treatment
A derivative of this compound has been identified as an Aurora kinase inhibitor, suggesting its potential application in cancer therapy by inhibiting cellular mitosis (ロバート ヘンリー,ジェームズ, 2006).
Heterocyclic Chemistry
The role of cyanoacetamide in heterocyclic chemistry, particularly in the synthesis of benzothiophene derivatives, has been explored. Some of these synthesized compounds have shown antitumor and antioxidant activities (Bialy & Gouda, 2011).
Wirkmechanismus
Target of Action
It is known that similar compounds based on the pyrazolylpyridazine system have a wide spectrum of biological activity .
Mode of Action
It is suggested that similar compounds interact with their targets through strong h-bonding interactions .
Biochemical Pathways
It is known that similar compounds have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Result of Action
It is known that similar compounds have a pronounced stimulating effect on plant growth .
Action Environment
It is known that similar compounds are used in agriculture as insecticides, fungicides, and herbicides .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazide derivatives, forming compounds with potential biological activity . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrazolylpyridazine, the core structure of the compound, have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Eigenschaften
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-8-11(2)20(18-10)14-6-5-13(16-17-14)19-7-3-4-12(9-19)15(21)22/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCWKVOKZBTMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)
![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2626391.png)



![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2626398.png)
![N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2626400.png)
![4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2626402.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2626406.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid](/img/structure/B2626407.png)

![4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B2626410.png)

